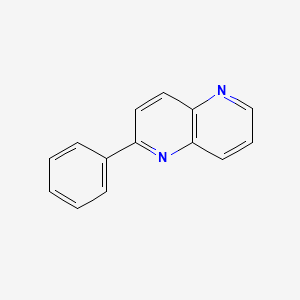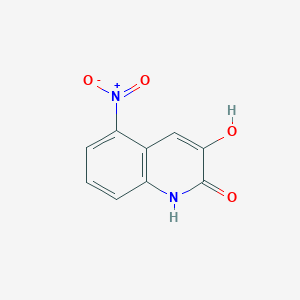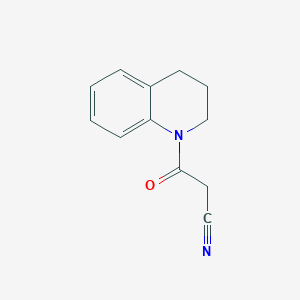
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile typically involves the reaction of 3,4-dihydroquinoline with a suitable nitrile compound under specific reaction conditions. One common method involves the use of homophthalic anhydride and an imine in the presence of a solvent such as toluene . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted nitriles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound could be explored for its pharmacological activities.
Industry: The compound can be used in the development of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may disrupt biological membrane systems, leading to the inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dihydroisochinolin-1(2H)-on: Diese Verbindung teilt einen ähnlichen Chinolin-Grundkörper und wurde auf ihre bioaktiven Eigenschaften hin untersucht.
8-Hydroxy-3,4-dihydro-1H-chinolin-2-on: Ein weiteres Chinolinderivat mit potenziellen biologischen Aktivitäten.
3,4-Dihydro-1H-chinolin-2-on: Bekannt für seine antimikrobiellen Eigenschaften.
Einzigartigkeit
3-(3,4-Dihydrochinolin-1(2H)-yl)-3-oxopropannitril ist einzigartig aufgrund seiner spezifischen Nitril-Funktionsgruppe, die verschiedene chemische Umwandlungen eingehen kann, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H12N2O/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7,9H2 |
InChI-Schlüssel |
AEQUACOFJYWKHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



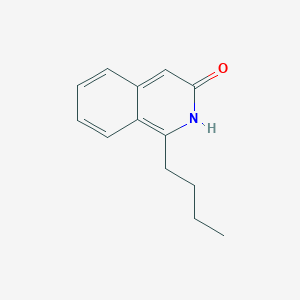

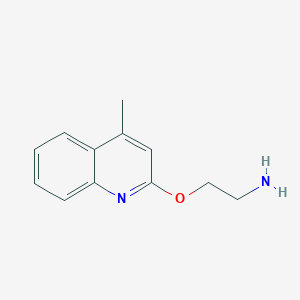
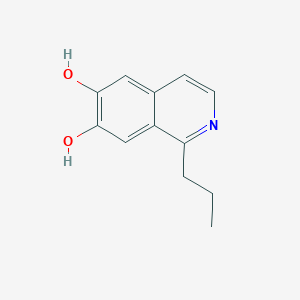
![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)

![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)

![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
